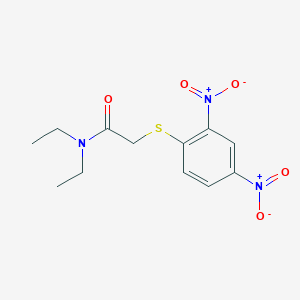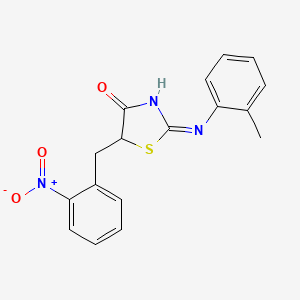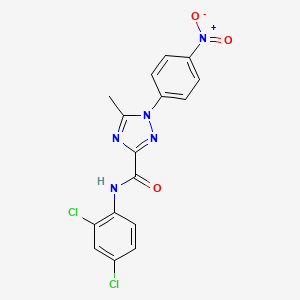
N-(2,4-二氯苯基)-5-甲基-1-(4-硝基苯基)-1H-1,2,4-三唑-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(2,4-dichlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide" is a chemical entity that appears to be structurally related to a class of compounds known for their potential antitumor activity. Although the specific compound is not directly mentioned in the provided papers, similar compounds with triazole and carboxamide groups have been synthesized and evaluated for their biological activities, particularly against cancer cell lines.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from substituted benzenes or benzonitriles. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide involved the condensation of an isocyanato-substituted benzene with an aminated indazole derivative . Similarly, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was achieved through a five-step process starting from 4-chlorobenzenamine, with optimization of reaction conditions such as temperature and reactant ratios . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was elucidated and found to belong to the monoclinic system with specific cell parameters . These structural analyses are crucial for understanding the three-dimensional conformation of the molecules, which is important for their biological activity.
Chemical Reactions Analysis
The chemical reactivity of such compounds typically involves interactions with biological targets, such as enzymes or receptors. The presence of functional groups like the triazole and carboxamide suggests potential for forming hydrogen bonds or engaging in other non-covalent interactions with biomolecules. The specific reactivity of "N-(2,4-dichlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide" would need to be studied in detail to understand its mechanism of action.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of substituents like chloro, methyl, and nitro groups can affect the compound's hydrophobicity and electronic properties. The papers provided do not detail the physical properties of the compounds synthesized, but such properties are typically characterized using techniques like NMR, MS, and melting point determination .
科学研究应用
药物开发中三唑衍生物的概述
三唑,包括N-(2,4-二氯苯基)-5-甲基-1-(4-硝基苯基)-1H-1,2,4-三唑-3-甲酰胺,由于其多样的生物活性,在开发新药中至关重要。最近的专利和临床研究集中在三唑的抗炎、抗菌、抗肿瘤和抗病毒特性上。三唑化合物的多功能性允许进行各种结构修饰,增强其对新发疾病和耐药菌的治疗潜力。正在进行的研究强调合成这些化合物的绿色化学方法,突出了在药物发现过程中对节能和可持续方法的需求 (Ferreira 等,2013)。
材料科学和电子学中的三唑衍生物
三唑衍生物的应用不仅限于药物;它们在材料科学和电子学中也很重要。基于三唑化合物的二苯基和四苯基甲硅烷基聚合物的合成已经产生了用于电子、微电子和膜技术的材料。这些聚合物对于开发性能和耐久性更好的组件至关重要,表明三唑衍生物在各种技术进步中的广泛适用性 (Brumǎ 等,2004)。
三唑衍生物及合成方法
三唑衍生物的化学多功能性,包括N-(2,4-二氯苯基)-5-甲基-1-(4-硝基苯基)-1H-1,2,4-三唑-3-甲酰胺,是由各种合成方法的发展所强调的。这些方法,包括铜催化的叠氮化物-炔烃环加成反应,促进了三唑在药物开发和其他领域的探索。对高效、选择性合成方法的关注突出了三唑在为多种应用创造生物活性化合物方面的重要性 (Kaushik 等,2019)。
三唑衍生物的环境影响和处理
三唑衍生物的环境影响,包括它们在水生环境中的毒性和降解,是一个不断发展的研究领域。对特定三唑化合物对水生生物的毒性和它们在水源中的持久性的研究突出了对有效废水处理解决方案的需求。开发生物和化学工艺来处理含有三唑化合物的废水对于最大限度地减少它们的环境足迹和确保水安全至关重要 (Goodwin 等,2018)。
属性
IUPAC Name |
N-(2,4-dichlorophenyl)-5-methyl-1-(4-nitrophenyl)-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N5O3/c1-9-19-15(16(24)20-14-7-2-10(17)8-13(14)18)21-22(9)11-3-5-12(6-4-11)23(25)26/h2-8H,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODCDDLPMSPNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

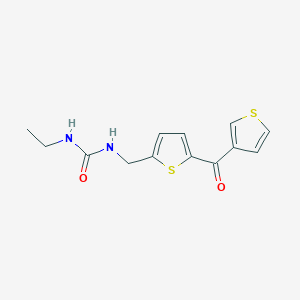
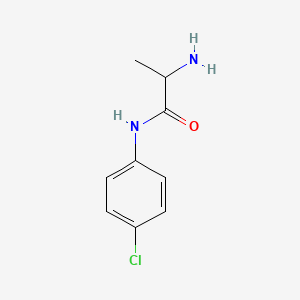
![ethyl 4-({[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2544258.png)
![2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}propanamide](/img/structure/B2544259.png)
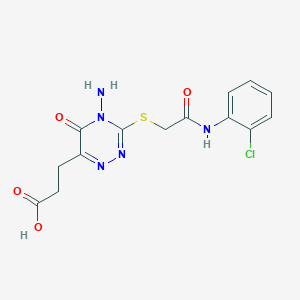
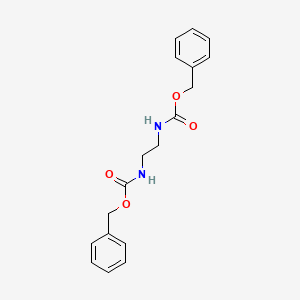
amine](/img/structure/B2544264.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2544266.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2544267.png)
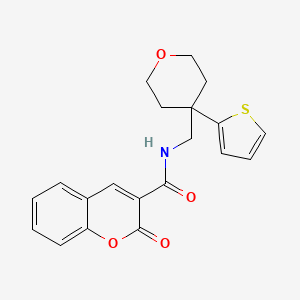
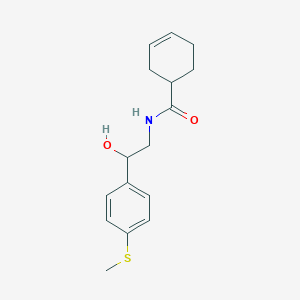
![N-[[4-[4-[Acetyl(methyl)amino]piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2544271.png)
